molecular formula C20H15IO4S B4094464 4-(phenylsulfonyl)benzyl 3-iodobenzoate

4-(phenylsulfonyl)benzyl 3-iodobenzoate

Cat. No.: B4094464
M. Wt: 478.3 g/mol
InChI Key: GEEJBJYBSAPVSI-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)benzyl 3-iodobenzoate is a synthetic organic compound characterized by two key structural motifs:

  • Phenylsulfonyl-benzyl group: A benzyl moiety substituted with a phenylsulfonyl group at the para position. The sulfonyl group (-SO₂-) enhances stability and influences electronic properties, making the compound resistant to hydrolysis compared to simpler esters .
  • 3-Iodobenzoate ester: The benzoate ester features an iodine atom at the meta position, contributing steric bulk and unique electronic effects due to iodine’s polarizability and low electronegativity.

This compound is hypothesized to exhibit biological activity, particularly in antimicrobial or anticancer contexts, based on structural parallels with sulfonyl- and halogen-containing analogs .

Properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IO4S/c21-17-6-4-5-16(13-17)20(22)25-14-15-9-11-19(12-10-15)26(23,24)18-7-2-1-3-8-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJBJYBSAPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Sulfonyl-Containing Benzoates

The table below compares the target compound with analogs differing in sulfonyl groups, ester moieties, and halogen substituents:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Properties Reference
4-(Phenylsulfonyl)benzyl 3-iodobenzoate Benzyl ester, phenylsulfonyl, 3-iodo - Potential anticancer/antimicrobial activity -
Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate Methyl ester, phenylsulfonamide -SO₂-NH- vs. -SO₂-; methyl vs. benzyl ester Enhanced solubility, varied receptor binding
4-Chloro-3-(phenylsulfamoyl)benzoic acid Carboxylic acid, sulfamoyl (-SO₂-NH₂), chloro -COOH vs. ester; -Cl vs. -I; sulfamoyl group Antibacterial, anti-inflammatory
Ethyl 4-fluoro-3-sulfamoylbenzoate Ethyl ester, sulfamoyl (-SO₂-NH₂), fluoro -F vs. -I; ethyl vs. benzyl ester Altered metabolic stability and lipophilicity

Key Observations :

  • Sulfonyl vs. Sulfamoyl : The phenylsulfonyl group in the target compound lacks the NH moiety found in sulfamoyl derivatives, reducing hydrogen-bonding capacity but increasing chemical stability .
  • Ester Group : The benzyl ester in the target compound likely increases lipophilicity compared to methyl or ethyl esters, favoring membrane permeability .

Comparison with Iodinated Aromatic Compounds

Iodine’s role in aromatic systems is critical for both reactivity and bioactivity:

Compound Name Iodine Position/Context Functional Groups Notable Properties Reference
This compound Meta position on benzoate Phenylsulfonyl, benzyl ester Potential radioimaging/therapeutic agent -
Phenyl 2-amino-5-iodobenzoate Para-iodo, amino group Amino, phenyl ester Chelation potential, antimicrobial activity
3-[(4-Fluorophenyl)sulfamoyl]benzoic acid No iodine; fluorine substituent Sulfamoyl, carboxylic acid Anti-inflammatory, fluorinated bioactivity

Key Insights :

  • Iodine vs. Fluorine : While fluorine enhances electronegativity and metabolic stability, iodine’s polarizability may improve binding to hydrophobic pockets in proteins .

Future research should prioritize :

  • Synthesis optimization to improve yield and purity.
  • In vitro screening for antimicrobial, anti-inflammatory, and anticancer activity.
  • Structural modification studies (e.g., replacing iodine with other halogens) to refine bioactivity.

This compound’s versatility underscores the importance of sulfonyl and halogen motifs in medicinal chemistry, warranting further exploration in both academic and industrial settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(phenylsulfonyl)benzyl 3-iodobenzoate
Reactant of Route 2
Reactant of Route 2
4-(phenylsulfonyl)benzyl 3-iodobenzoate

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